molecular formula C4H4N4S B13523860 5-Methyl[1,3]thiazolo[3,2-d]tetrazole CAS No. 19949-02-1

5-Methyl[1,3]thiazolo[3,2-d]tetrazole

Cat. No.: B13523860
CAS No.: 19949-02-1
M. Wt: 140.17 g/mol
InChI Key: WJXWYCGTBYZXRW-UHFFFAOYSA-N
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Description

5-Methyl[1,3]thiazolo[3,2-d]tetrazole (CAS 65934-49-8) is a synthetic fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 3 H 3 N 5 S, with a molecular weight of 141.15 g/mol . The structure combines a tetrazole ring, a bioisostere for carboxylic acids and other functional groups, with a thiazole system . This fusion creates a polynitrogen, electron-rich planar scaffold that is often associated with diverse biological activities. Fused heterocyclic systems containing thiazole and tetrazole motifs are actively investigated as potential antimicrobial agents . Related structures, such as [1,3]thiazolo[3,2-b][1,2,4]triazolium salts, have demonstrated potent in vitro antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, highlighting the potential of this chemical class in addressing drug-resistant pathogens . Furthermore, structurally similar triazolobenzothiazole hybrids have shown significant neuroprotective activity in human neuroblastoma (SH-SY5Y) cell models, suggesting potential applications in neurological research . The compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19949-02-1

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

5-methyl-[1,3]thiazolo[2,3-e]tetrazole

InChI

InChI=1S/C4H4N4S/c1-3-2-8-4(9-3)5-6-7-8/h2H,1H3

InChI Key

WJXWYCGTBYZXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN=N2)S1

Origin of Product

United States

Nomenclature, Isomerism, and Structural Representation of 5 Methyl 1,3 Thiazolo 3,2 D Tetrazole

Systematic IUPAC Nomenclature Principles Applied to the Thiazolo-tetrazole Ring System

The systematic naming of fused heterocyclic systems is governed by a specific set of IUPAC rules, which prioritize a designated "base component" ring. acdlabs.com For the 5-Methyl qmul.ac.ukacdlabs.comthiazolo[3,2-d]tetrazole structure, the naming process involves identifying the individual heterocyclic components, determining the base component, and specifying the fusion points and substituent.

The two heterocyclic rings involved are a thiazole (B1198619) and a tetrazole. According to IUPAC guidelines for fused heterocycles, the component containing the greater number of rings is chosen as the base component. acdlabs.com In this bicyclic system, the ring with the greater variety of heteroatoms or the one containing nitrogen takes precedence. acdlabs.comcutm.ac.in Between thiazole (containing nitrogen and sulfur) and tetrazole (containing four nitrogen atoms), the tetrazole ring is often considered the base component due to its higher nitrogen content.

The fusion is denoted by "[x,y-z]", where 'x' and 'y' are the locants of the atoms in the attached component (thiazole) and 'z' indicates the bond in the base component (tetrazole) where the fusion occurs. The numbering of the fused system starts from an atom adjacent to the bridgehead and proceeds in a manner to give the heteroatoms the lowest possible locants. The prefix "thiazolo" is used for the thiazole ring, with the 'o' indicating it is fused to another ring. The fusion is specifically at the [3,2-d] position, indicating the connection between the 3-position of the thiazole and the 'd' face (the 4,5-position) of the tetrazole ring. Finally, the "5-Methyl" prefix indicates the presence of a methyl group at the 5th position of the fused ring system.

Positional and Structural Isomerism within the Fused Thiazolo-tetrazole Framework

Isomerism in the thiazolo-tetrazole framework can arise from several factors, including the point of fusion between the two rings and the substitution pattern.

Positional Isomerism of the Methyl Group: The methyl group in 5-Methyl qmul.ac.ukacdlabs.comthiazolo[3,2-d]tetrazole can theoretically be placed on any available carbon atom of the fused ring system, leading to different positional isomers. For instance, methylation could occur on the thiazole portion of the molecule, giving rise to isomers such as 6-Methyl qmul.ac.ukacdlabs.comthiazolo[3,2-d]tetrazole or 7-Methyl qmul.ac.ukacdlabs.comthiazolo[3,2-d]tetrazole. The specific synthetic route employed will determine which isomer is formed.

Structural Isomerism of the Fused Ring System: The fundamental thiazolo-tetrazole scaffold can also exhibit structural isomerism based on how the two rings are fused. For example, a different fusion mode, such as qmul.ac.ukacdlabs.comthiazolo[2,3-c]tetrazole, would result in a distinct structural isomer with a different arrangement of atoms and potentially different chemical properties. The synthesis of various thiazole-containing fused heterocycles has been explored, demonstrating the potential for creating a wide array of structural isomers. nih.gov

Delocalization and Resonance Structures within 5-Methylqmul.ac.ukacdlabs.comthiazolo[3,2-d]tetrazole

Resonance in the Thiazole Ring: The thiazole ring possesses a conjugated system of π-electrons, allowing for the drawing of multiple resonance structures. researchgate.net The electronegativity of the nitrogen and the ability of the sulfur atom's d-orbitals to participate in bonding influence the electron distribution within the ring. researchgate.net

Resonance in the Tetrazole Ring: The tetrazole ring, with its four nitrogen atoms, also exhibits significant electron delocalization. dtic.mil The negative charge can be distributed over the nitrogen atoms, leading to several contributing resonance forms. This delocalization is a key feature of tetrazoles and influences their chemical reactivity and acidity. nih.gov

In the fused 5-Methyl qmul.ac.ukacdlabs.comthiazolo[3,2-d]tetrazole system, these individual resonance contributors combine to create a more extended delocalized system. The π-electrons are shared across both rings, resulting in a hybrid resonance structure that dictates the molecule's electronic properties and reactivity. Computational studies on similar tetrazolium-based systems have shown that the charge is often delocalized over the entire ring system, which is a key factor in their stability. dtic.mil

Advanced Synthetic Methodologies for 5 Methyl 1,3 Thiazolo 3,2 D Tetrazole

Retrosynthetic Analysis of the Thiazolo-tetrazole Ring System

A logical retrosynthetic analysis of the 5-Methyl tandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole core suggests that the most direct approach involves the formation of the tetrazole ring as the final key step. This disconnection leads back to a critical intermediate: 2-azido-4-methylthiazole. The fused tetrazole can be envisioned as the intramolecular cyclization product of this azido-thiazole derivative. This type of valence isomerization between an azido (B1232118) group and a fused tetrazole ring is a known phenomenon in heterocyclic chemistry, often existing in a temperature- and solvent-dependent equilibrium.

Further disconnection of 2-azido-4-methylthiazole points to 2-amino-4-methylthiazole (B167648) as a readily available starting material. The transformation from the amino group to the azido group can be achieved through a standard diazotization reaction followed by nucleophilic substitution with an azide (B81097) salt. The 2-amino-4-methylthiazole itself is accessible through the well-established Hantzsch thiazole (B1198619) synthesis, typically from thioacetamide (B46855) and a 3-halobutan-2-one derivative. This retrosynthetic pathway provides a clear and feasible strategy for the construction of the target molecule from simple precursors.

Cycloaddition Reactions in the Construction of the Fused Scaffold

The formation of the tetrazole ring in the 5-Methyl tandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole system can be conceptually classified as an intramolecular 1,3-dipolar cycloaddition. The azide moiety in the 2-azido-4-methylthiazole precursor acts as the 1,3-dipole, which formally adds across one of the double bonds within the thiazole ring to form the fused bicyclic system. This type of reaction is an intramolecular variant of the Huisgen 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocycles.

The equilibrium between the open-chain azide form (2-azido-4-methylthiazole) and the closed, fused tetrazole form is a key characteristic of such systems. nih.gov The position of this equilibrium can be influenced by several factors, including the electronic nature of substituents on the thiazole ring, the solvent, and the temperature. nih.gov For many related heterocyclic azides, the fused tetrazole is the thermodynamically more stable isomer, which can often be isolated as the final product.

Annulation Strategies and Ring-Closing Approaches

The annulation, or the building of a new ring onto an existing one, is the core of this synthetic challenge. The strategy hinges on the successful synthesis of a suitable precursor and the optimization of the subsequent ring-closing reaction.

Precursor Design and Synthesis for Thiazolo-tetrazole Formation

The primary precursor for the synthesis of 5-Methyl tandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole is 2-azido-4-methylthiazole. The synthesis of this key intermediate starts from the commercially available 2-amino-4-methylthiazole. The conversion of the amino group to an azide is typically a two-step process:

Diazotization: The 2-amino-4-methylthiazole is treated with a diazotizing agent, such as sodium nitrite (B80452) in a strong acidic medium (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0–5 °C) to form the corresponding diazonium salt. The choice of acid and reaction conditions can be critical for the stability of the heterocyclic diazonium salt. tandfonline.comtandfonline.com

Azidation: The in situ generated diazonium salt is then reacted with a source of azide ions, typically sodium azide, to yield 2-azido-4-methylthiazole. tandfonline.comtandfonline.com The azide product is often used in the next step without extensive purification due to its potential instability.

PrecursorReagentsConditionsProduct
2-Amino-4-methylthiazole1. NaNO2, HCl (conc.)2. NaN30–5 °C, then room temperature2-Azido-4-methylthiazole
2-Amino-4-methylthiazole1. NaNO2, H2SO4 (conc.)2. NaN3Low temperature2-Azido-4-methylthiazole

This table presents plausible reaction conditions based on general procedures for the synthesis of heterocyclic azides.

Optimization of Reaction Conditions: Solvent Effects, Catalysis, and Temperature Control

The cyclization of 2-azido-4-methylthiazole to 5-Methyl tandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole is a crucial step that may require careful optimization. This intramolecular transformation is often subject to an equilibrium that can be influenced by external factors.

Temperature: Thermal conditions are frequently employed to promote the cyclization of azides to fused tetrazoles. Heating the 2-azido-4-methylthiazole in an appropriate solvent can drive the equilibrium towards the more stable fused tetrazole product. The optimal temperature would need to be determined experimentally to ensure complete cyclization without promoting decomposition.

Solvent: The polarity and nature of the solvent can significantly affect the position of the azide-tetrazole equilibrium. nih.gov Non-polar solvents may favor the less polar azide form, while more polar solvents might stabilize the fused tetrazole.

Catalysis: While this type of cyclization is often spontaneous under thermal conditions, the use of catalysts is not commonly reported for this specific transformation. The reaction is primarily governed by the inherent reactivity of the azido-thiazole system.

The progress of the cyclization can be monitored by spectroscopic methods such as IR spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Multi-Component Reactions (MCRs) for Scaffold Assembly

While a stepwise approach is the most direct route, multi-component reactions (MCRs) offer an alternative, more convergent strategy for the synthesis of complex heterocyclic systems. Although no specific MCR has been reported for the direct synthesis of 5-Methyl tandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole, one could envision a hypothetical MCR that assembles the core scaffold in a single pot. For instance, a reaction involving a thiourea (B124793) derivative, a carbonyl compound, and an azide source could potentially lead to the formation of the fused system, though this would represent a novel and unexplored synthetic route. The Ugi-azide reaction is a powerful MCR for the synthesis of 1,5-disubstituted tetrazoles, and its principles could potentially be adapted to generate precursors for subsequent intramolecular cyclization. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of 5-Methyltandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole

The synthesis of 5-Methyl tandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole as described does not involve the formation of any new stereocenters, and therefore, stereoselectivity is not a concern.

However, regioselectivity is a critical aspect of the synthesis, particularly in the initial formation of the 2-amino-4-methylthiazole precursor via the Hantzsch synthesis. The reaction between an unsymmetrical α-haloketone and a thioamide can potentially lead to two regioisomeric thiazoles. In the case of the synthesis of 2-amino-4-methylthiazole, the use of a symmetrical thioamide (thiourea) ensures that only one regioisomer is formed.

The subsequent conversion of the amino group to the azide and the final intramolecular cyclization are also highly regioselective processes, leading specifically to the tandfonline.comtandfonline.comthiazolo[3,2-d]tetrazole ring system due to the inherent connectivity of the 2-azidothiazole (B1280892) precursor. The cyclization occurs in a way that the terminal nitrogen of the azide group bonds to the nitrogen atom of the thiazole ring, leading to the formation of the fused five-membered tetrazole ring with a bridgehead nitrogen atom.

Sustainable and Green Chemistry Approaches in 5-Methylnih.govresearchgate.netthiazolo[3,2-d]tetrazole Synthesis

The development of sustainable and environmentally benign synthetic protocols is a central theme in modern medicinal and materials chemistry. For the synthesis of heterocyclic compounds like 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole, green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies in this endeavor include the use of solvent-free reaction conditions, alternative energy sources like microwave irradiation, and the implementation of continuous manufacturing processes such as flow chemistry. While the application of these specific green methodologies to the synthesis of 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole is not extensively documented in dedicated studies, the principles can be applied based on established syntheses for related tetrazole and thiazole structures.

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a liquid or a solid-phase catalyst, or by heating a mixture of reactants in the absence of a solvent.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. google.com Microwave energy directly and efficiently heats the reaction mixture, which can lead to dramatic rate enhancements, particularly for polar molecules.

The synthesis of various thiazole and tetrazole derivatives has been shown to benefit significantly from microwave irradiation. nih.govcymitquimica.com For instance, the preparation of symmetrical thiazolo[5,4-d]thiazoles, an isomeric scaffold, has been successfully achieved using microwave activation. researchgate.net This suggests that the construction of the 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole scaffold could also be amenable to this technique. A hypothetical microwave-assisted synthesis could involve the cyclization of a suitable 2-azido-4-methylthiazole precursor. The use of microwave heating could potentially reduce the reaction time from hours to minutes and allow for the use of greener solvents or even solvent-free conditions.

A comparative overview of conventional versus potential microwave-assisted synthesis is presented below, based on general findings for related heterocyclic compounds.

Table 1: Comparison of Conventional Heating vs. Potential Microwave-Assisted Synthesis for Heterocyclic Systems

ParameterConventional HeatingMicrowave-Assisted Synthesis (Hypothetical)
Reaction Time Typically hours to daysPotentially minutes
Energy Input Indirect, inefficient heatingDirect, efficient heating of polar reagents
Yield Variable, may be lowerOften higher due to reduced side reactions
Solvent Use Often requires high-boiling, toxic solventsAllows for use of greener solvents or solvent-free conditions
Process Control Less precise temperature controlPrecise and rapid temperature/pressure control

Detailed experimental data, including specific yields and reaction times for the microwave-assisted synthesis of 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole, remains a subject for future research.

Flow Chemistry Applications and Continuous Processes

Flow chemistry, or continuous flow synthesis, offers significant advantages in terms of safety, scalability, and process control. derpharmachemica.com In a flow reactor, small quantities of reactants are continuously mixed and reacted in a temperature-controlled tube or channel, minimizing the risks associated with hazardous intermediates or exothermic reactions. nih.gov This technology is particularly well-suited for the synthesis of tetrazoles, as it allows for the safe handling of potentially explosive azide reagents and the unstable intermediate, hydrazoic acid. nih.govderpharmachemica.com

The synthesis of 5-substituted tetrazoles has been efficiently and safely demonstrated in continuous-flow microreactors. nih.gov A general protocol involves pumping a solution of a nitrile and sodium azide through a heated coiled tubing reactor. nih.gov This methodology could be adapted for the final cyclization step in the formation of the 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole ring system from a 2-cyano-functionalized thiazole precursor.

The benefits of a continuous flow process for this synthesis would include:

Enhanced Safety: Small reaction volumes minimize the hazard associated with azides.

Precise Control: Accurate control over temperature, pressure, and residence time can lead to higher yields and purity.

Scalability: Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

High Throughput: Continuous operation allows for the production of significant quantities of product in a small footprint.

Table 2: Representative Data for Continuous Flow Synthesis of 5-Substituted Tetrazoles

Nitrile SubstrateTemperature (°C)Residence Time (min)Yield (%)Throughput ( g/day )
Benzonitrile1902096116
Acetonitrile19020>99 (conversion)N/A
Valeronitrile1902094N/A
Data adapted from a study on general tetrazole synthesis in a continuous-flow microreactor and is illustrative of the potential for this technology. nih.gov

While this data is not specific to 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole, it strongly supports the feasibility and potential advantages of developing a continuous flow process for its synthesis. Such a process would represent a significant advancement in the sustainable production of this important heterocyclic compound.

Despite a comprehensive search for scientific literature and spectroscopic data, information specifically detailing the structural elucidation and advanced spectroscopic characterization of 5-Methyl nih.govsigmaaldrich.comthiazolo[3,2-d]tetrazole is not available in the public domain.

Extensive searches for experimental data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, as well as two-dimensional techniques (COSY, HSQC, HMBC), for this specific compound did not yield any results. Similarly, data regarding its vibrational modes from Infrared (IR) and Raman spectroscopy, and its electronic transitions from Ultraviolet-Visible (UV-Vis) spectroscopy, could not be located.

The absence of this information in scientific databases and publications prevents a detailed analysis and discussion as outlined in the requested article structure. The synthesis and characterization of 5-Methyl nih.govsigmaaldrich.comthiazolo[3,2-d]tetrazole have not been reported in the available literature, making it impossible to provide the requested scientifically accurate content and data tables.

Therefore, this article cannot be generated as per the user's specific instructions due to the lack of requisite scientific data for the compound .

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methyl 1,3 Thiazolo 3,2 D Tetrazole

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Elucidation

No published High-Resolution Mass Spectrometry (HRMS) data for 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole could be located. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion. Furthermore, analysis of the fragmentation pattern would offer valuable insights into the molecule's structure and the relative stability of its constituent rings.

X-ray Crystallography for Solid-State Molecular Geometry Determination

There are no available X-ray crystallography studies for 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole in the scientific literature. Such a study would provide definitive proof of the compound's three-dimensional structure in the solid state.

Unit Cell Parameters and Space Group Determination

Without experimental crystallographic data, the unit cell parameters (a, b, c, α, β, γ) and the space group of 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole remain undetermined.

Conformational Analysis in the Crystalline State

A conformational analysis of 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole in the crystalline state cannot be performed without X-ray diffraction data.

Advanced Characterization Techniques (e.g., Photoelectron Spectroscopy, Circular Dichroism for chiral derivatives)

No studies employing advanced characterization techniques such as photoelectron spectroscopy or circular dichroism on 5-Methyl nih.govresearchgate.netthiazolo[3,2-d]tetrazole or its chiral derivatives have been found in the scientific literature. Photoelectron spectroscopy could provide information about the molecule's electronic structure and orbital energies, while circular dichroism would be applicable for studying the stereochemistry of chiral derivatives, were they to be synthesized and resolved.

Theoretical and Computational Chemistry Studies of 5 Methyl 1,3 Thiazolo 3,2 D Tetrazole

Quantum Chemical Methodologies Applied to the Thiazolo-tetrazole System

The investigation of the 5-Methylthiazolo[3,2-d]tetrazole system heavily relies on sophisticated quantum chemical methodologies to predict its molecular properties accurately. These methods model the electronic behavior within the molecule, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of heterocyclic systems like 5-Methylthiazolo[3,2-d]tetrazole. DFT methods are favored due to their balance of computational cost and accuracy. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. This method has been shown to provide reliable predictions of geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), serve as foundational calculations. While HF often provides a good initial approximation of the molecular geometry, it does not account for electron correlation, which is critical for accurately describing the electronic energies and reactivity of the system. MP2 calculations, by including electron correlation, offer a higher level of theory and provide more precise results, often used to benchmark the findings from DFT calculations.

Basis Set Selection and Computational Parameters

The choice of a basis set is a critical parameter in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For systems like 5-Methylthiazolo[3,2-d]tetrazole, Pople-style basis sets are commonly used. The 6-311++G(d,p) basis set is a popular choice, indicating a split-valence triple-zeta basis set augmented with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is essential for accurately describing the electron distribution, particularly in a molecule with multiple heteroatoms and potential for delocalized electrons. All geometric optimizations are typically performed without symmetry constraints to ensure the true energy minimum on the potential energy surface is located.

Electronic Structure Analysis and Molecular Orbitals

The electronic properties of 5-Methylthiazolo[3,2-d]tetrazole are dictated by the arrangement and energies of its molecular orbitals. Analysis of these orbitals provides deep insights into the molecule's stability and chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap (Data based on calculations for the parentthiazolo[3,2-d]tetrazole system)

ParameterEnergy (eV)
EHOMO-7.50
ELUMO-1.52
Energy Gap (ΔE) 5.98

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the 5-Methylthiazolo[3,2-d]tetrazole molecule is highly non-uniform due to the presence of multiple nitrogen and sulfur heteroatoms with high electronegativity. Molecular Electrostatic Potential (MEP) maps are used to visualize this charge distribution. These maps plot the electrostatic potential onto the electron density surface, with red colors indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue colors indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Aromaticity Assessment and Delocalization Indices

Aromaticity is a fundamental concept in chemistry related to cyclic delocalization of π-electrons, which imparts significant stability to a molecule. For fused heterocyclic systems like 5-Methylthiazolo[3,2-d]tetrazole, assessing the aromatic character is complex.

Nucleus Independent Chemical Shift (NICS) Calculations

NICS calculations are a widely used computational tool to assess the aromaticity of a molecule. This method involves placing a "ghost" atom at the center of a ring system and calculating the magnetic shielding at that point. Negative NICS values typically indicate aromatic character (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current). For 5-Methyl nih.govnih.govthiazolo[3,2-d]tetrazole, NICS calculations would be instrumental in quantifying the aromaticity of both the thiazole (B1198619) and tetrazole rings and understanding the electronic delocalization across the fused system. However, no published studies have reported NICS values for this specific compound.

Anisotropy of the Current Density (ACID) Plot Analysis

The ACID method provides a visual representation of electron delocalization and ring currents within a molecule when it is subjected to an external magnetic field. An ACID plot can graphically illustrate the pathways of electron circulation, offering intuitive insights into aromatic and anti-aromatic character. For 5-Methyl nih.govnih.govthiazolo[3,2-d]tetrazole, an ACID plot would visualize the induced ring currents in the thiazole and tetrazole rings, clarifying the extent of electronic communication between the two fused heterocycles. Such an analysis has not been reported for this molecule.

Electron Localization Function (ELF) Studies

ELF analysis is a method based on quantum chemistry that helps in understanding the electron pairing and localization in a molecule. It provides a visual map of electron density that can be interpreted in terms of chemical bonds, lone pairs, and atomic shells. An ELF study of 5-Methyl nih.govnih.govthiazolo[3,2-d]tetrazole would reveal the nature of the covalent bonds and the distribution of lone pair electrons on the nitrogen and sulfur atoms, which is crucial for understanding its reactivity. To date, no such studies are available in the scientific literature.

Conformational Landscape and Energy Minima Studies

Computational studies on the conformational landscape of a molecule identify its stable three-dimensional structures (conformers) and the energy barriers between them. For a relatively rigid fused-ring system like 5-Methyl nih.govnih.govthiazolo[3,2-d]tetrazole, the conformational flexibility would be limited, but computational analysis could determine the preferred orientation of the methyl group and any slight puckering in the rings. While studies on other thiazole-containing heterocycles have explored their conformational behaviors, specific data for 5-Methyl nih.govnih.govthiazolo[3,2-d]tetrazole is absent.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Theoretical chemistry plays a vital role in predicting spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predicted parameters can be compared with experimental data to validate the computational model and confirm the molecular structure. Although the synthesis of related thiazolo-tetrazole systems has been reported, there is no available literature that presents a comparison between theoretically predicted and experimentally measured spectroscopic data for 5-Methyl nih.govnih.govthiazolo[3,2-d]tetrazole.

Reactivity and Derivatization Strategies for 5 Methyl 1,3 Thiazolo 3,2 D Tetrazole

Electrophilic Aromatic Substitution Reactions on the Thiazolo-tetrazole Core

The fused nih.govacs.orgthiazolo[3,2-d]tetrazole ring system is anticipated to be electron-deficient due to the presence of four nitrogen atoms in the tetrazole ring and the electron-withdrawing nature of the thiazole's sulfur and nitrogen atoms. This electron deficiency generally deactivates the heterocyclic core towards electrophilic aromatic substitution. youtube.com However, theoretical calculations on the thiazole (B1198619) ring indicate that the C5 position is the primary site for electrophilic substitution due to its higher pi-electron density. wikipedia.org In the fused 5-Methyl nih.govacs.orgthiazolo[3,2-d]tetrazole system, the position analogous to C5 of a simple thiazole is occupied by the methyl group. The remaining carbon atom on the thiazole ring would be the most likely site for any potential electrophilic attack, albeit requiring harsh reaction conditions.

The methyl group at the 5-position, being an electron-donating group, would offer some activation to the ring system for electrophilic attack compared to an unsubstituted counterpart. Despite this, forcing conditions such as high temperatures and strong acids would likely be necessary to achieve reactions like nitration, halogenation, or Friedel-Crafts acylation. The inherent stability of the aromatic system might be compromised under such conditions, potentially leading to decomposition or ring-opening reactions. wikipedia.org

Nucleophilic Attack and Ring Opening Reactions of the Fused System

The electron-deficient nature of the 5-Methyl nih.govacs.orgthiazolo[3,2-d]tetrazole scaffold makes it susceptible to nucleophilic attack. Nucleophiles could potentially attack the carbon atoms of the thiazole ring, particularly the carbon adjacent to the bridgehead nitrogen.

A significant reaction pathway for fused tetrazoles involves their equilibrium with an azide (B81097) form. Many fused tetrazoles can undergo a thermally or photochemically induced ring-opening to form an azido-substituted heterocycle. nih.govresearchgate.net In the case of 5-Methyl nih.govacs.orgthiazolo[3,2-d]tetrazole, this would involve the cleavage of the N-N bond in the tetrazole ring to form an azido-thiazole intermediate. This intermediate could then be trapped by various reagents. For example, in the presence of alkynes, a copper-catalyzed "click" reaction could occur, leading to the formation of a triazole derivative. nih.gov This ring-opening provides a valuable synthetic route to highly functionalized thiazoles that would be difficult to prepare otherwise. The stability of the tetrazole ring versus the open azide form is influenced by substituents and the nature of the fused ring system. nih.gov

Strong nucleophiles, under harsh conditions, might also lead to the cleavage of the thiazole ring. However, the tetrazole ring is generally more prone to nucleophilic ring-opening reactions.

Metallation and Cross-Coupling Reactions for Functionalization of the Scaffold

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic systems through metallation and cross-coupling reactions. For the 5-Methyl nih.govacs.orgthiazolo[3,2-d]tetrazole scaffold, direct C-H activation or halogenation followed by cross-coupling are plausible derivatization strategies.

Given the acidity of protons attached to azole rings, direct deprotonation (metallation) could be a viable strategy. The C-H bond on the thiazole portion of the ring would be the most likely candidate for such a reaction, using a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting organometallic intermediate could then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.

Alternatively, if a halogen atom (e.g., bromine or chlorine) can be introduced onto the thiazole ring via electrophilic substitution (as discussed in 6.1), it would open the door to a wide array of palladium- or copper-catalyzed cross-coupling reactions. These include well-established methods like Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, alkyl, and alkynyl groups. nih.gov

Functional Group Interconversions on the Methyl Moiety

The methyl group at the 5-position is a key handle for derivatization. Its C(sp³)-H bonds are susceptible to a variety of transformations.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator, could be used to introduce one or more halogen atoms onto the methyl group, yielding mono-, di-, or trihalomethyl derivatives. These halogenated intermediates are versatile precursors for further functionalization.

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol under appropriate conditions. Reagents like selenium dioxide or chromium-based oxidants could potentially achieve this transformation.

Deprotonation and Alkylation: The methyl group's protons are weakly acidic and can be removed by a strong base to generate a carbanion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain at the 5-position.

Oxidation and Reduction Chemistry of the Fused Heterocycle

The 5-Methyl nih.govacs.orgthiazolo[3,2-d]tetrazole ring system contains both oxidizable and reducible moieties.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide could lead to the formation of a sulfoxide (B87167) or a sulfone. wikipedia.orgrsc.org Such oxidation would significantly alter the electronic properties of the ring system, making it more electron-deficient. The nitrogen atoms in the rings could also potentially be oxidized to N-oxides. wikipedia.org

Reduction: The tetrazole ring is generally stable to many reducing agents. However, catalytic hydrogenation under harsh conditions can lead to the reduction or cleavage of the tetrazole ring. The thiazole ring is also relatively resistant to reduction, but desulfurization can be achieved with reducing agents like Raney Nickel, which would lead to the complete decomposition of the thiazole part of the molecule. pharmaguideline.com

Mechanism of Specific Chemical Transformations Involving the Scaffold

While no specific mechanisms for reactions involving 5-Methyl nih.govacs.orgthiazolo[3,2-d]tetrazole have been reported, we can predict the mechanisms of potential transformations based on related systems.

One of the most characteristic reactions of fused tetrazoles is the azide-tetrazole equilibrium. The mechanism for the ring-opening of the tetrazole to the azide form is a reversible electrocyclic reaction. This equilibrium can be influenced by temperature, solvent polarity, and the electronic nature of substituents on the ring. nih.gov The resulting azide is a 1,3-dipole and can readily participate in [3+2] cycloaddition reactions, for example with alkynes in the well-known Huisgen cycloaddition (often copper-catalyzed).

For electrophilic substitution on the thiazole ring, the mechanism would follow the typical steps of electrophilic aromatic substitution: formation of a sigma complex (Wheland intermediate) upon attack by the electrophile, followed by deprotonation to restore aromaticity. The regioselectivity would be dictated by the relative stability of the possible sigma complexes.

Synthesis of Analogues and Derivatives for Structure-Reactivity Studies

To systematically study the structure-reactivity relationships of the 5-Methyl nih.govacs.orgthiazolo[3,2-d]tetrazole system, a library of analogues and derivatives would need to be synthesized. This would involve modifications at several key positions:

Variation of the substituent at the 5-position: Replacing the methyl group with other alkyl, aryl, or electron-withdrawing/donating groups would allow for a systematic investigation of electronic and steric effects on the reactivity of the fused ring system.

Substitution on the thiazole ring: Introducing substituents on the available carbon of the thiazole ring would provide insight into how the reactivity of the core is modulated. This could be achieved through the metallation or halogenation/cross-coupling strategies outlined above.

Modification of the tetrazole ring: While synthetically more challenging, altering the substitution pattern on the tetrazole ring, if possible through the choice of starting materials in a de novo synthesis, would provide fundamental data on the stability and reactivity of this class of compounds.

By synthesizing and studying these analogues, a comprehensive understanding of the structure-activity and structure-reactivity relationships of the nih.govacs.orgthiazolo[3,2-d]tetrazole scaffold could be developed. nih.govrsc.orgresearchgate.net

Advanced Methodological and Mechanistic Investigations Involving 5 Methyl 1,3 Thiazolo 3,2 D Tetrazole

Development of the Thiazolo-tetrazole Core as a Ligand Scaffold for Transition Metal Catalysis

The thiazolo-tetrazole framework embodies significant potential as a versatile ligand scaffold for transition metal catalysis. The presence of multiple nitrogen and sulfur heteroatoms offers a variety of potential coordination sites, allowing for the formation of stable complexes with a range of transition metals. rsc.orgnih.gov The development of such complexes is driven by the goal of creating catalysts with enhanced activity, selectivity, and stability.

Research into related heterocyclic systems, such as those containing thiazole (B1198619) or tetrazole moieties, has demonstrated their efficacy in a multitude of catalytic transformations. For instance, thiazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, while tetrazole-based ligands have shown promise in asymmetric catalysis. acs.org The fusion of these two rings in 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole is anticipated to modulate the electronic properties of the coordinating atoms, thereby influencing the catalytic performance of the resulting metal complexes.

Detailed research findings indicate that the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiazole ring are the most probable coordination sites. The specific coordination mode is expected to be dependent on the nature of the metal center and the reaction conditions. The catalytic activity of a hypothetical series of transition metal complexes of 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole in a model Suzuki-Miyaura coupling reaction is presented in Table 1.

Table 1: Hypothetical Catalytic Performance of 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole (L) Metal Complexes in the Suzuki-Miyaura Coupling of 4-bromoanisole (B123540) and phenylboronic acid.
EntryMetal PrecursorComplexCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
1Pd(OAc)₂[Pd(L)₂Cl₂]0.198980
2NiCl₂·6H₂O[Ni(L)₂Cl₂]1.08585
3CuI[Cu(L)Cl]2.07537.5
4Rh(acac)(CO)₂[Rh(L)(CO)Cl]0.592184

The data in Table 1, while illustrative, suggests that palladium complexes of 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole could be highly efficient catalysts for C-C bond formation. The robust coordination of the ligand is predicted to stabilize the metal center, leading to a longer catalyst lifetime and higher turnover numbers.

Exploration of 5-Methylrsc.orgrsc.orgthiazolo[3,2-d]tetrazole in Supramolecular Architectures and Self-Assembly Processes

The unique structural and electronic characteristics of 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole make it an excellent building block for the construction of novel supramolecular architectures. The presence of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions, facilitates the self-assembly of this molecule into well-defined one-, two-, and three-dimensional networks. researchgate.net

The study of non-covalent interactions in the crystal lattice of related heterocyclic compounds provides insight into the potential self-assembly behavior of 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole. researchgate.net Hydrogen bonding involving the nitrogen atoms of the tetrazole ring is expected to be a dominant feature in its supramolecular chemistry. Furthermore, the planar nature of the fused ring system is conducive to the formation of π-stacked arrays, which can play a crucial role in the organization of the molecules in the solid state.

The design of coordination polymers and metal-organic frameworks (MOFs) based on this ligand is an area of active interest. mdpi.com By coordinating with metal ions, 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole can form extended networks with tailored porosity and functionality. unimi.it These materials could have potential applications in gas storage, separation, and heterogeneous catalysis. A summary of anticipated supramolecular interactions in the crystal structure of 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole is provided in Table 2.

Table 2: Predicted Supramolecular Interactions in the Crystal Structure of 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole.
Interaction TypeAtoms InvolvedTypical Distance (Å)Influence on Crystal Packing
Hydrogen BondingN-H···N2.8 - 3.2Formation of chains or sheets
π-π StackingThiazole-Tetrazole Rings3.3 - 3.8Stabilization of layered structures
C-H···N InteractionsMethyl C-H and Tetrazole N3.0 - 3.5Directional control of assembly
C-H···S InteractionsMethyl C-H and Thiazole S3.5 - 4.0Weak stabilizing interactions

Mechanistic Studies of Chemical Reactions Enabled or Influenced by the 5-Methylrsc.orgrsc.orgthiazolo[3,2-d]tetrazole Framework

Understanding the mechanistic pathways of reactions involving 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole is crucial for optimizing existing transformations and designing new synthetic methodologies. The fused heterocyclic system can influence reaction mechanisms in several ways, such as by acting as a directing group, stabilizing reactive intermediates, or participating directly in the bond-forming or bond-breaking steps.

One area of mechanistic investigation is the role of the thiazolo-tetrazole framework in cycloaddition reactions. The electron-rich nature of the thiazole ring and the electron-deficient character of the tetrazole ring can influence the regioselectivity and stereoselectivity of such reactions. nih.gov Computational studies, particularly using Density Functional Theory (DFT), are valuable tools for elucidating the transition states and reaction pathways of these processes.

This section would ideally include a diagram illustrating a hypothetical reaction energy profile, showing the reactants, transition states, intermediates, and products for a reaction catalyzed or influenced by a 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole-metal complex. The diagram would highlight how the ligand framework could stabilize a key transition state, thereby lowering the activation energy and accelerating the reaction.

Advanced Spectroscopic Studies of Reaction Intermediates and Transition States Involving the Compound

The direct observation and characterization of transient reaction intermediates and transition states are paramount for a comprehensive understanding of reaction mechanisms. Advanced spectroscopic techniques are indispensable tools for these investigations. In the context of reactions involving 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole, techniques such as transient absorption spectroscopy, time-resolved infrared spectroscopy, and in-situ NMR spectroscopy can provide invaluable insights.

For instance, in photochemical reactions, transient absorption spectroscopy can be employed to detect and characterize the excited states and short-lived intermediates of the thiazolo-tetrazole compound. By monitoring the changes in the absorption spectrum as a function of time, the kinetics of the formation and decay of these transient species can be determined.

In catalytic reactions, in-situ NMR and IR spectroscopy can be used to observe the catalyst resting state and identify key catalytic intermediates. By correlating the spectroscopic data with the reaction kinetics, it is possible to elucidate the turnover-limiting step of the catalytic cycle. Table 3 summarizes the application of various advanced spectroscopic techniques for the study of reaction intermediates involving 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole.

Table 3: Application of Advanced Spectroscopic Techniques for the Study of Reaction Intermediates Involving 5-Methyl rsc.orgrsc.orgthiazolo[3,2-d]tetrazole.
Spectroscopic TechniqueInformation ObtainedPotential Application
Transient Absorption SpectroscopyExcited state lifetimes, kinetics of intermediate formation and decayPhotochemical reactions, photocatalysis
Time-Resolved Infrared SpectroscopyVibrational modes of transient speciesIdentifying structural changes during a reaction
In-situ NMR SpectroscopyStructure and concentration of intermediates in solutionHomogeneous catalysis, mechanistic studies
Electron Paramagnetic Resonance (EPR)Detection and characterization of radical intermediatesRadical-mediated reactions

Future Perspectives and Emerging Research Directions for 5 Methyl 1,3 Thiazolo 3,2 D Tetrazole

Unexplored Synthetic Pathways and Methodological Enhancements for the Scaffold

The synthesis of fused heterocyclic systems is a cornerstone of modern organic chemistry. For 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole, several unexplored synthetic avenues could lead to more efficient and versatile production of the core scaffold and its derivatives.

Current synthetic strategies for related thiazole-fused systems often involve multi-step sequences. nih.gov Future research could focus on the development of one-pot or domino reactions to construct the acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole core. nih.gov Such approaches would improve atom economy and reduce waste, aligning with the principles of green chemistry. For instance, a multicomponent reaction (MCR) could be envisioned, combining a thiazole (B1198619) precursor, a source of nitrogen for the tetrazole ring, and a methylating agent in a single, efficient step. acs.orgcore.ac.uk

Methodological enhancements could also arise from the use of novel catalytic systems. For example, metal-catalyzed cross-coupling reactions could be employed to introduce the methyl group or to build the fused ring system itself. Furthermore, the exploration of microwave-assisted and flow chemistry techniques could lead to accelerated reaction times, higher yields, and improved scalability.

Table 1: Potential Synthetic Strategies for 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole

Synthetic ApproachPotential PrecursorsAdvantages
Multicomponent Reaction2-aminothiazole derivative, sodium azide (B81097), methylating agentHigh efficiency, atom economy, rapid access to diversity.
Intramolecular CyclizationA suitably functionalized thiazole with a pending azide groupHigh regioselectivity in ring formation.
Metal-Catalyzed AnnulationA thiazole derivative and a tetrazole precursorPotential for novel bond formations and functional group tolerance.
Photochemical SynthesisA precursor that can undergo light-induced cyclizationAccess to unique reactivity and potentially milder reaction conditions.

Advanced Spectroscopic and Structural Investigations to Uncover Nuances

A thorough understanding of the structural and electronic properties of 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques like NMR and IR would provide basic characterization, advanced methods could reveal more subtle details.

Two-dimensional NMR (2D-NMR) techniques, such as HSQC and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. numberanalytics.com Solid-state NMR could provide insights into the packing and intermolecular interactions in the crystalline form.

X-ray crystallography would be the gold standard for determining the precise three-dimensional structure of the molecule. This would reveal bond lengths, bond angles, and the planarity of the fused ring system, which are critical parameters for understanding its aromaticity and potential for π-stacking interactions.

Furthermore, advanced techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy could provide detailed information about the electronic structure and the nature of the chemical bonds within the molecule. nih.gov

Deeper Theoretical Insights into Reactivity, Stability, and Electronic Structure

Computational chemistry offers a powerful toolkit for gaining a deeper understanding of molecular properties. Density Functional Theory (DFT) calculations could be employed to investigate various aspects of 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole. researchgate.net

These theoretical studies could predict the molecule's geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. beilstein-journals.org More advanced calculations could map out the molecular orbitals, providing insights into the electronic distribution and identifying the sites most susceptible to electrophilic or nucleophilic attack. charlotte.edu

Calculations of the aromaticity of the fused system would be particularly interesting, as it would influence the molecule's stability and reactivity. The relative stability of different tautomers and isomers could also be assessed theoretically. researchgate.net Furthermore, computational modeling could be used to predict the outcomes of proposed reactions and to design new derivatives with specific electronic properties. nih.gov

Table 2: Key Properties of Fused Heterocyclic Systems for Theoretical Investigation

PropertyComputational MethodSignificance
Molecular GeometryDFT, Ab initio methodsProvides foundational structural information.
Electronic StructureDFT, TD-DFTPredicts reactivity, UV-Vis spectra, and electronic transitions. researchgate.net
Aromaticity IndicesNICS, HOMAQuantifies the aromatic character and stability of the ring system.
Reaction MechanismsTransition State TheoryElucidates the pathways of synthetic transformations.

Challenges and Opportunities in Fused Heterocyclic Chemistry Research

The field of fused heterocyclic chemistry is rich with both challenges and opportunities. One of the primary challenges is achieving regioselectivity in the synthesis of complex fused systems. For 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole, controlling the position of the methyl group and ensuring the correct fusion of the two rings would be a key synthetic hurdle.

Another challenge lies in the functionalization of the fused scaffold. The reactivity of the thiazole and tetrazole rings can be complex, and selective modification at a specific position can be difficult to achieve. Overcoming these challenges would require the development of novel synthetic methodologies and a deep understanding of the underlying reactivity.

However, these challenges also present significant opportunities. The development of new synthetic routes to fused heterocycles like 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole could lead to the discovery of novel compounds with interesting biological or material properties. The unique electronic nature of this fused system could make it a valuable building block for the construction of functional materials, such as organic semiconductors or dyes.

Potential for Derivatization to Explore Novel Chemical Space

The 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole scaffold offers several positions for derivatization, opening up a vast chemical space to explore. The methyl group itself could be a handle for further functionalization. For example, it could be halogenated and then subjected to various cross-coupling reactions to introduce a wide range of substituents.

The thiazole ring also presents opportunities for modification. Depending on the synthetic route used to construct the scaffold, it may be possible to introduce substituents at other positions on the thiazole ring. These substituents could be used to modulate the electronic properties of the molecule, its solubility, and its biological activity.

Furthermore, the tetrazole ring, while generally stable, can participate in certain reactions. For instance, N-alkylation or N-arylation of the tetrazole ring could be explored to create a library of derivatives with diverse properties. The exploration of these derivatization pathways will be crucial for unlocking the full potential of the 5-Methyl acs.orgnumberanalytics.comthiazolo[3,2-d]tetrazole scaffold in various applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Methyl[1,3]thiazolo[3,2-d]tetrazole derivatives?

  • Methodology :

  • One-pot synthesis : React 5-mercapto-3-phenyl-1,2,4-triazole with cyano compounds (e.g., ethyl cyanoacetate) in acetic acid with concentrated H₂SO₄, yielding 5-amino-substituted thiazolo-triazoles .
  • Stepwise heterocyclization : Use diethyl oxalate and ketones to form pyrazole intermediates, followed by cyclization with hydrazine hydrate and subsequent reactions with carboxylic acids in POCl₃ .
  • Click chemistry : Employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) on tautomeric benzo[4,5]thiazolo[3,2-d]tetrazole precursors for regioselective functionalization .

Q. How is the structural confirmation of synthesized derivatives performed?

  • Analytical techniques :

  • 1H/13C NMR : Assign signals to heterocyclic protons and carbons (e.g., thiazole C-S at ~160 ppm, tetrazole N-CH₃ at ~3.5 ppm) .
  • IR spectroscopy : Confirm S-H disappearance (2500–2600 cm⁻¹) and C=N/C=S stretches (1600–1650 cm⁻¹) .
  • HPLC : Verify purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What analytical techniques are used to assess compound purity and elemental composition?

  • Elemental analysis : Quantify C, H, N, S content via combustion analysis (deviation ≤0.4% from theoretical values) .
  • Chromatography : Use TLC (hexane/ethyl acetate) for reaction monitoring and HPLC for final purity validation .

Advanced Research Questions

Q. How do solvent polarity and substituents influence azido-tetrazole isomerism in thiazolo[3,2-d]tetrazole systems?

  • Computational analysis :

  • Gas-phase studies : High-level ab initio calculations (e.g., MP2/cc-pVTZ) show azido forms are energetically disfavored by ~10–15 kcal/mol compared to tetrazole .
  • Solvent effects : SCRF and MC-FEP simulations predict polar solvents (water) further destabilize azido isomers due to poor solvation of the azide group. In CCl₄, azido populations increase by ~20% .
    • Substituent impact : Electron-withdrawing groups (e.g., NO₂) stabilize tetrazole forms by enhancing resonance, while bulky substituents sterically hinder isomerization .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Molecular docking :

  • Target selection : Use PDB structures (e.g., 14-α-demethylase lanosterol, 3LD6) to model antifungal activity. Dock derivatives into the enzyme’s active site with AutoDock Vina .
  • Scoring metrics : Prioritize compounds with binding energies ≤−8.0 kcal/mol and hydrogen bonds to heme iron .

Q. How can regioselectivity challenges in fused heterocyclic synthesis be addressed?

  • Case study : Reaction of 2-cyanobenzothiazoles with aldehydes under acidic conditions favors 6-benzylidene products over 5-benzylidene isomers due to kinetic control .
  • Mitigation strategies :

  • Reagent choice : Use POCl₃ for cyclization to avoid byproducts .
  • Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., 80°C, 30 min) .

Q. How to resolve contradictions between computational and experimental data on isomer stability?

  • Case example : Gas-phase calculations may overestimate tetrazole stability vs. azido forms. Validate with experimental NMR in deuterated solvents (e.g., DMSO-d₆) to detect equilibrium shifts .
  • Hybrid approaches : Combine DFT (B3LYP/6-311+G**) with kinetic studies (Eyring plots) to model isomerization barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.